molecular formula C25H30N2O3 B12166653 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B12166653
M. Wt: 406.5 g/mol
InChI Key: CHRFTHVFLICHFC-UHFFFAOYSA-N
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Description

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide is a synthetic organic compound that features an indole core substituted with a benzyloxy group and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the indole core.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be attached via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity and leading to downstream effects. The benzyloxy and propanamide groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(benzyloxy)-1H-indol-3-yl]ethanone: Similar indole core with a benzyloxy group but different side chain.

    2-(1H-indol-3-yl)acetic acid: Indole core with an acetic acid side chain.

    4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Contains a benzyloxy group and an indole-like structure.

Uniqueness

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group and the propanamide side chain can enhance its solubility, stability, and binding interactions compared to similar compounds.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C25H30N2O3/c1-25(2)17-21(12-15-30-25)26-24(28)11-14-27-13-10-20-16-22(8-9-23(20)27)29-18-19-6-4-3-5-7-19/h3-10,13,16,21H,11-12,14-15,17-18H2,1-2H3,(H,26,28)

InChI Key

CHRFTHVFLICHFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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